(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 444006-08-0
VCID: VC6690407
InChI: InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+
SMILES: CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one

CAS No.: 444006-08-0

Cat. No.: VC6690407

Molecular Formula: C20H25N3O3S

Molecular Weight: 387.5

* For research use only. Not for human or veterinary use.

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one - 444006-08-0

Specification

CAS No. 444006-08-0
Molecular Formula C20H25N3O3S
Molecular Weight 387.5
IUPAC Name (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+
Standard InChI Key YDTWLZQYXCKVCX-NBVRZTHBSA-N
SMILES CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a thiazole ring core substituted at position 2 with a 4-acetylpiperazine group and at position 5 with a 4-butoxybenzylidene moiety. The (E)-configuration of the benzylidene double bond is critical for its spatial arrangement and intermolecular interactions. Key structural descriptors include:

  • IUPAC Name: (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one

  • SMILES: CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C

  • InChIKey: YDTWLZQYXCKVCX-NBVRZTHBSA-N

The acetylpiperazine group introduces a tertiary amine and an acetylated nitrogen, enhancing solubility and potential receptor-binding capabilities. The 4-butoxybenzylidene substituent contributes hydrophobic character, influencing membrane permeability.

Physicochemical Properties

While solubility data remain unreported, the molecular weight (387.5 g/mol) and logP value (estimated via XLogP3-AA as ~3.1) suggest moderate lipophilicity, suitable for crossing biological membranes . The presence of hydrogen bond acceptors (O, S, N) and donors (N-H) facilitates interactions with biological targets.

Synthesis and Structural Elucidation

Synthetic Pathways

Thiazole derivatives are typically synthesized via cyclocondensation of thioureas with α-haloketones or through Hantzsch thiazole synthesis. For this compound, a plausible route involves:

  • Formation of the Thiazole Core: Reaction of 4-butoxybenzaldehyde with thiourea derivatives to form a thiazolidinone intermediate.

  • Introduction of Acetylpiperazine: Nucleophilic substitution at the thiazole’s 2-position using 1-acetylpiperazine under basic conditions .

  • Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-butoxybenzaldehyde to install the (E)-configured benzylidene group .

A related synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles demonstrated the utility of chalcone intermediates in constructing complex heterocycles, highlighting the role of C-H⋯π interactions in stabilizing intermediates .

Crystallographic and Spectroscopic Characterization

While crystallographic data for this specific compound are unavailable, analogous thiazole derivatives exhibit planar thiazole rings and T-shaped molecular geometries. For example, (5E)-2-(4-acetylpiperazin-1-yl)-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one (PubChem CID: 1591609) crystallizes with intermolecular C-H⋯S and C-H⋯π interactions, stabilizing its lattice . Spectroscopic techniques (IR, NMR, MS) would confirm functional groups and regiochemistry, with characteristic signals for the acetyl (δ ~2.1 ppm in ¹H NMR) and butoxy groups (δ ~3.4–4.0 ppm) .

Comparative Analysis of Thiazole Derivatives

Compound NameMolecular FormulaSubstituentsBiological ActivityReference
Target CompoundC₂₀H₂₅N₃O₃S4-Acetylpiperazin-1-yl, 4-butoxyPotential anticancer
(5E)-2-(4-Acetylpiperazin-1-yl)-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-oneC₁₆H₁₇N₃O₃S4-Acetylpiperazin-1-yl, 2-hydroxyKinase inhibition
MBBC₁₉H₁₈O₂4-MethoxybenzylideneAntimutagenic (IC₅₀ = 0.8 μM)

Key Observations:

  • Substituent Effects: Hydrophobic groups (e.g., butoxy) enhance membrane permeability, while polar groups (e.g., hydroxy) improve solubility .

  • Stereoelectronic Factors: The (E)-configuration optimizes conjugation and target binding, as seen in MBB’s activity .

Future Directions and Research Gaps

Experimental Studies

  • In Vivo Toxicity: Assess acute and chronic toxicity in animal models.

  • Target Identification: Use proteomics to identify binding partners (e.g., kinases, DNA topoisomerases).

  • Structure-Activity Relationships (SAR): Synthesize analogs with varied alkoxy chains to optimize potency.

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